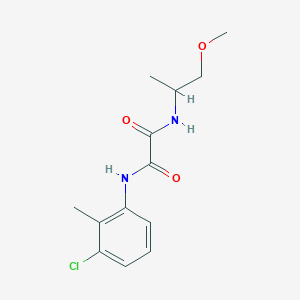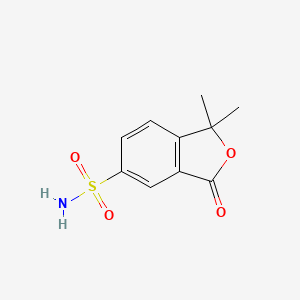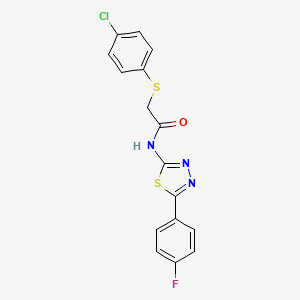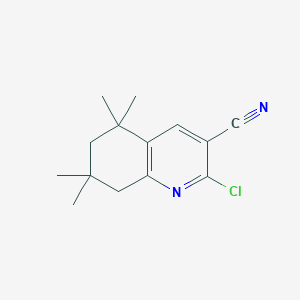
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide, also known as XEN907, is a novel small molecule that has been recently synthesized. It belongs to the class of oxalamide compounds that have shown promising results in various scientific research applications.
作用机制
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide blocks Kv7.2/7.3 channels by binding to a specific site on the channel protein. This binding prevents the channel from opening, which reduces the excitability of neurons. By reducing neuronal excitability, N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to reduce seizures in animal models of epilepsy.
Biochemical and Physiological Effects
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to have several biochemical and physiological effects. It reduces the excitability of neurons, which reduces seizures in animal models of epilepsy. N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has also been shown to reduce pain in animal models of neuropathic pain. Additionally, N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to have anxiolytic effects, reducing anxiety in animal models.
实验室实验的优点和局限性
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has several advantages for lab experiments. It is a potent and selective blocker of Kv7.2/7.3 channels, making it a useful tool for studying the role of these channels in neuronal excitability. N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide is also water-soluble, which makes it easy to administer to animals in experiments.
However, there are also limitations to using N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide in lab experiments. It has a short half-life in vivo, which means that it needs to be administered frequently to maintain therapeutic levels. Additionally, N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide. One direction is to investigate its potential as a treatment for epilepsy and other neurological disorders in humans. Another direction is to study its effects on other ion channels and receptors, which may expand its potential therapeutic applications. Additionally, further research is needed to fully understand the safety and efficacy of N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide in humans.
Conclusion
In conclusion, N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide, or N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide, is a novel small molecule that has shown promising results in various scientific research applications. Its synthesis method is simple and scalable, and it has been shown to be a potent and selective blocker of Kv7.2/7.3 channels. N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has several advantages for lab experiments, but also has limitations that need to be addressed. Further research is needed to fully understand the potential therapeutic applications of N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide.
合成方法
The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide involves the reaction of 3-chloro-2-methylphenylamine with 2-(1-methoxypropan-2-yl)oxalyl chloride in the presence of a base. The reaction yields N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide as a white solid with a purity of over 99%. The synthesis method is simple and scalable, making it suitable for large-scale production.
科学研究应用
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has shown promising results in various scientific research applications. It has been shown to be a potent and selective blocker of Kv7.2/7.3 channels, which are important regulators of neuronal excitability. N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to reduce seizures in animal models of epilepsy and has potential as a treatment for epilepsy and other neurological disorders.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-8(7-19-3)15-12(17)13(18)16-11-6-4-5-10(14)9(11)2/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCRHZOESBPNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(1-methoxypropan-2-yl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2633138.png)

![7-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2633140.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide](/img/structure/B2633141.png)

![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2633143.png)
![N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2633146.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2633148.png)


![N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B2633155.png)

![N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B2633160.png)